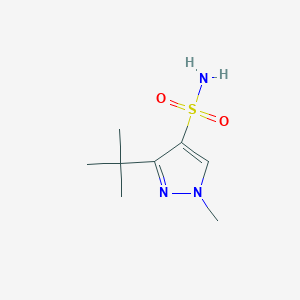

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

3-tert-butyl-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOSSRHBQAHNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical characteristics of 1-methyl-1H-pyrazole-4-sulfonamide compounds

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-1H-pyrazole-4-sulfonamide Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-methyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in modern medicinal and agricultural chemistry, forming the backbone of numerous biologically active agents.[1][2][3] Its therapeutic and practical efficacy is deeply intertwined with its physicochemical properties, which govern everything from bioavailability and target engagement to formulation and stability. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound class, intended for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices for characterizing these molecules, present detailed protocols for their evaluation, and synthesize the data to illuminate critical structure-property relationships.

The 1-Methyl-1H-pyrazole-4-sulfonamide Core: Synthesis and Significance

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceutical drugs.[2][4] When functionalized with a sulfonamide group—a motif known for its strong hydrogen bonding capabilities and metabolic stability—the resulting scaffold becomes a versatile platform for drug design.[1][5] The addition of a methyl group at the N1 position of the pyrazole ring is a common strategy to block metabolic N-dealkylation and modulate solubility and binding interactions.

A general and robust synthetic pathway is essential for generating a library of derivatives for physicochemical and biological screening. The synthesis typically begins with the formation of the pyrazole ring, followed by sulfonation and subsequent amination.

Generalized Synthetic Workflow

The creation of the core scaffold often involves a multi-step process that begins with a suitable pyrazole precursor. Chlorosulfonation is a common method to introduce the sulfonyl chloride group, which then serves as a reactive handle for coupling with various amines to yield the final sulfonamide derivatives.[2][3]

Sources

- 1. CAS 88398-53-2: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide [cymitquimica.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrazole-4-Sulfonamide Inhibitors

Abstract

The pyrazole ring, a five-membered heterocycle first described by Ludwig Knorr in 1883, and the sulfonamide functional group are both independently recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Their combination into the pyrazole-4-sulfonamide scaffold has yielded a versatile class of inhibitors with a wide spectrum of biological activities, ranging from anti-inflammatory and anticancer to antidiabetic and antimicrobial.[3][4] This technical guide provides an in-depth exploration of the history, development, and mechanism of action of pyrazole-4-sulfonamide based inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore. We will delve into the structure-activity relationships that govern their potency and selectivity, examine key examples of clinically relevant molecules, and provide detailed experimental protocols for their synthesis and biological evaluation.

A Historical Perspective: From Anti-inflammatory Agents to Targeted Cancer Therapies

The journey of pyrazole-4-sulfonamide inhibitors is a fascinating narrative of scientific serendipity and rational drug design. The story arguably begins with the widespread success of sulfonamide antibiotics in the mid-20th century, which established the sulfonamide moiety as a key pharmacophore. Concurrently, pyrazole-containing compounds were being explored for their analgesic and anti-inflammatory properties.

A pivotal moment in the history of this scaffold was the development of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor approved for the treatment of arthritis and pain.[5][6] Celecoxib features a 1,5-diarylpyrazole core with a 4-sulfonamide substituent. While its primary mechanism is the inhibition of prostaglandin synthesis, subsequent research revealed that Celecoxib and its derivatives possess COX-2-independent activities, including the induction of apoptosis in cancer cells.[6][7]

This discovery was a turning point, sparking a wave of research into the anticancer potential of celecoxib analogs. Scientists began to systematically modify the celecoxib structure, leading to the development of derivatives with reduced or no COX-2 inhibitory activity but enhanced potency against other crucial cellular targets, particularly protein kinases.[8][9] This strategic shift marked the evolution of the pyrazole-4-sulfonamide scaffold from its origins in inflammation to the forefront of targeted cancer therapy.

The Pyrazole-4-Sulfonamide Scaffold: A Versatile Framework for Kinase Inhibition

The true potential of the pyrazole-4-sulfonamide core lies in its remarkable versatility as a scaffold for designing potent and selective kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, especially cancer. The pyrazole-4-sulfonamide framework provides an ideal starting point for developing inhibitors that can compete with ATP for binding to the kinase active site.

Mechanism of Action: Targeting the ATP-Binding Site

The general mechanism by which pyrazole-4-sulfonamide-based inhibitors exert their effects on kinases involves competitive inhibition at the ATP-binding site. The pyrazole ring and its substituents can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the hinge region and other pockets of the kinase domain, effectively blocking the binding of ATP and preventing the phosphorylation of downstream substrates.

A prime example of this is the evolution of celecoxib derivatives into potent inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK-1).[8] PDK-1 is a key component of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Structure-based optimization of celecoxib led to the development of compounds that effectively inhibit PDK-1, leading to the dephosphorylation of Akt and the induction of apoptosis in cancer cells.[8]

Caption: Inhibition of the PDK-1/Akt signaling pathway by pyrazole-4-sulfonamide derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of pyrazole-4-sulfonamide inhibitors can be significantly modulated by varying the substituents on both the pyrazole ring and the sulfonamide nitrogen. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved inhibitors.

Key SAR Insights:

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring play a critical role in determining kinase inhibitory activity. For instance, in a series of acyl pyrazole sulfonamides, a chlorine atom at the para-position of a phenyl ring attached to the pyrazole core was found to be the most potent for glucosidase inhibition.[3]

-

The Sulfonamide Moiety: The sulfonamide group is not merely a passive linker. It can act as a hydrogen bond donor and acceptor, and in the case of metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen can coordinate with the active site zinc ion.[10]

-

Linker Between Pyrazole and Sulfonamide: The length and nature of the linker connecting the pyrazole and sulfonamide moieties can also influence activity. For example, in a study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the direct connection of the pyrazolopyridine moiety to the sulfonamide group resulted in decreased activity compared to those with a linker.[10]

| Scaffold/Series | Target | Key SAR Observation | Reference |

| Celecoxib Derivatives | PDK-1 | Structure-based optimization of celecoxib led to potent PDK-1 inhibitors with low micromolar IC50 values. | [8] |

| Acyl Pyrazole Sulfonamides | α-glucosidase | A para-chloro substituent on the phenyl ring of the acyl group resulted in the most potent inhibitor (IC50 = 1.13 µM). | [3] |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase | The presence of a linker between the pyrazolopyridine and sulfonamide moieties was favorable for activity against γ-CA. | [10] |

| 1,3,4-Trisubstituted Pyrazoles | JNK Kinases | A 3-hydroxyphenyl moiety at position 3 of the pyrazole ring and a butyl linker to the sulfonamide were key for potent JNK1 and JNK2 inhibition. | [11] |

Prominent Examples of Pyrazole-4-Sulfonamide Based Inhibitors

The versatility of the pyrazole-4-sulfonamide scaffold is evident in the diverse range of inhibitors that have been developed for various therapeutic targets.

-

Celecoxib and its Analogs: As discussed, celecoxib itself has shown anticancer properties.[7] Its derivatives, such as OSU-03012 and OSU-03013, have been developed as potent PDK-1 inhibitors with low micromolar IC50 values for apoptosis induction in cancer cells.[8]

-

JNK Inhibitors: A series of 1,3,4-trisubstituted pyrazole derivatives bearing a sulfonamide moiety have been synthesized as potent inhibitors of c-Jun N-terminal kinases (JNKs), with some compounds exhibiting sub-micromolar activity against JNK1 and JNK2.[11]

-

Mps1 Kinase Inhibitors: The pyrazolo[3,4-b]pyridine scaffold, which can be considered a fused pyrazole system, has been successfully employed to develop potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a promising target in cancer therapy.[12][13]

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-established zinc-binding group, making the pyrazole-4-sulfonamide scaffold a natural choice for designing carbonic anhydrase inhibitors.[10][14]

Experimental Protocols: Synthesis and Biological Evaluation

A crucial aspect of drug discovery is the ability to reliably synthesize and evaluate the biological activity of new compounds. The following sections provide representative experimental protocols for the synthesis of a pyrazole-4-sulfonamide derivative and its in vitro evaluation.

General Synthesis of Pyrazole-4-Sulfonamides

The synthesis of pyrazole-4-sulfonamide derivatives typically involves a two-step process: the sulfonylation of a pyrazole ring followed by the reaction of the resulting pyrazole-4-sulfonyl chloride with an appropriate amine.

Caption: General synthetic workflow for pyrazole-4-sulfonamide derivatives.

Step-by-Step Protocol for the Synthesis of a 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide: [1][2]

-

Sulfonylation of 3,5-dimethyl-1H-pyrazole: To a solution of 3,5-dimethyl-1H-pyrazole in a suitable solvent such as chloroform, add chlorosulfonic acid dropwise at a controlled temperature. Thionyl chloride can be used to improve the yield.[2] The reaction mixture is then heated to drive the reaction to completion. After cooling, the mixture is carefully quenched with ice water, and the product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, is extracted with an organic solvent.

-

Sulfonamide Formation: The crude pyrazole-4-sulfonyl chloride is dissolved in a solvent like dichloromethane. To this solution, add 2-phenylethylamine and a base such as diisopropylethylamine (DIPEA).[1] The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water. The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the pure 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide.[1]

In Vitro Biological Evaluation: Antiproliferative Assay

A common method to assess the anticancer potential of newly synthesized compounds is to measure their effect on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.

Protocol for Antiproliferative Activity Assay: [15]

-

Cell Culture: Culture a human cancer cell line (e.g., U937) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole-4-sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Mitomycin C).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: Measure the luminescence using a plate reader. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated using software like GraphPad Prism.[15]

Future Directions and Conclusion

The pyrazole-4-sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

-

Improving Selectivity: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over other kinases in the kinome. Structure-based drug design and computational modeling will be instrumental in designing more selective inhibitors.

-

Exploring New Targets: While much of the focus has been on kinases and carbonic anhydrases, the broad biological activity of this scaffold suggests that it may have utility against other target classes.

-

Overcoming Drug Resistance: The development of drug resistance is a significant hurdle in cancer therapy. The design of new pyrazole-4-sulfonamide inhibitors that can overcome known resistance mechanisms is an important area of research.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

-

From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors. PubMed. [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

-

Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

-

Development of Novel 1,3,4-Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting Jnk Kinases: Design, Synthesis, Biological Evaluation and Molecular Modeling Study. SSRN. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]

-

Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. ResearchGate. [Link]

-

Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][2][10]triazines. PubMed. [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

-

Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. ResearchGate. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

-

Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

-

Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. [Link]

-

Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9. PubMed. [Link]

-

A novel series of celecoxib derivatives lacking COX-2 inhibitory activity more potently inhibits cancer cell growth by inhibiting PDE5. AACR Journals. [Link]

-

Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

-

4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PMC. [Link]

-

Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

-

Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

-

Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

-

A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. The Institute of Cancer Research. [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ClinPGx [clinpgx.org]

- 7. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 15. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Comprehensive, Step-by-Step Protocol for the Synthesis of a Key Heterocyclic Building Block

An Application Note for the Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide

Abstract

This document provides a detailed, three-step synthesis protocol for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole sulfonamides are recognized pharmacophores present in a variety of therapeutic agents.[1][2] This protocol is designed for researchers in organic synthesis and drug development, offering a reliable pathway from common starting materials to the final product. The synthesis involves the initial formation of the N-methylated pyrazole core via a cyclocondensation reaction, followed by electrophilic chlorosulfonation at the C4 position, and concluding with amination to furnish the target sulfonamide. Each step is detailed with explanations of the underlying chemical principles, safety considerations, and methods for monitoring reaction progress.

Introduction

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of drugs with a wide range of biological activities.[1][3] When combined with a sulfonamide moiety—a functional group renowned for its role in antibacterial and diuretic drugs—the resulting pyrazole-sulfonamide hybrids represent a promising class of compounds for targeted therapeutic design.[4][5] The specific target of this protocol, 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, incorporates a lipophilic tert-butyl group, which can enhance binding to hydrophobic pockets in biological targets, and an N-methyl group, which can improve metabolic stability.[6]

This guide presents a robust and reproducible three-step synthesis. The causality behind each procedural choice, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the chemical transformation.

Overall Synthetic Workflow

The synthesis is structured in three distinct stages:

-

Step 1: Synthesis of the pyrazole core, 3-(tert-butyl)-1-methyl-1H-pyrazole.

-

Step 2: Chlorosulfonation of the pyrazole core to yield 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride.

-

Step 3: Amination of the sulfonyl chloride intermediate to produce the final product, 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamide - Wikipedia [en.wikipedia.org]

- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 6. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]

Reaction conditions for sulfonamidation of tert-butyl pyrazoles

An Application Guide to Reaction Conditions for the Sulfonamidation of tert-Butyl Pyrazoles

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for the sulfonamidation of pyrazoles, with a specific focus on substrates containing a tert-butyl group. The tert-butyl pyrazole motif is a privileged scaffold in medicinal chemistry, and its functionalization via sulfonamidation yields compounds with significant therapeutic potential. This document outlines the fundamental principles, key reaction parameters, detailed experimental protocols, and troubleshooting advice to enable researchers in drug discovery and chemical development to successfully synthesize these valuable molecules. We will delve into the mechanistic rationale behind the selection of reagents and conditions, supported by authoritative literature, to ensure robust and reproducible outcomes.

Introduction: The Significance of Pyrazole-Sulfonamides

The pyrazole core is a five-membered N-heterocycle that is a cornerstone in the design of bioactive molecules due to its versatile binding properties and metabolic stability.[1][2] When combined with a sulfonamide moiety—a group known for its ability to improve physicochemical properties and act as a potent hydrogen bond donor/acceptor—the resulting pyrazole-sulfonamide hybrids become powerful pharmacophores.[3][4] These structures are prevalent in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[5]

The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by preventing oxidative degradation and to provide steric bulk that can improve target selectivity. The synthesis of tert-butyl pyrazole sulfonamides typically involves the formation of a nitrogen-sulfur (N-S) bond, most commonly by reacting a nucleophilic pyrazole derivative with an electrophilic sulfonyl chloride.[3][6] This guide focuses on the critical parameters that govern the success of this transformation.

Mechanistic Overview of Sulfonamidation

The sulfonamidation of a pyrazole derivative, such as an amino-pyrazole, with a sulfonyl chloride proceeds through a classical nucleophilic acyl substitution-type mechanism. The nitrogen atom of the pyrazole or its amino substituent acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final sulfonamide product and a salt byproduct.

Caption: General mechanism for base-mediated sulfonamidation.

Optimizing Key Reaction Parameters

The efficiency and yield of the sulfonamidation reaction are highly dependent on the careful selection of several key parameters.

-

Pyrazole Substrate: The nucleophilicity of the nitrogen atom is paramount. For 5-amino-pyrazoles, the exocyclic amino group is typically more nucleophilic than the endocyclic pyrazole nitrogens, leading to selective N-sulfonylation at the amino group.[1] For direct N-H sulfonylation of the pyrazole ring, a stronger base may be required to deprotonate the ring nitrogen first.

-

Sulfonylating Agent: Arylsulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride, benzenesulfonyl chloride) are the most common electrophiles.[1][6] They are typically used in a slight excess to ensure complete consumption of the pyrazole starting material. In some cases, di-sulfonylation can occur, which can be mitigated by controlling the stoichiometry.[1]

-

Base: The choice of base is critical. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction. Tertiary amines like triethylamine (Et₃N) and pyridine are ideal as they are non-nucleophilic and will not compete with the pyrazole in reacting with the sulfonyl chloride.[1][6][7] For less nucleophilic pyrazole ring N-H bonds, a stronger base such as sodium hydride (NaH) may be necessary to generate the pyrazolide anion prior to adding the sulfonylating agent.[6]

-

Solvent: Aprotic solvents are preferred to avoid any reaction with the sulfonyl chloride. Acetonitrile (CH₃CN), dichloromethane (DCM), and tetrahydrofuran (THF) are excellent choices that effectively dissolve the reactants without interfering with the reaction.[1][6][7]

-

Temperature and Time: Many sulfonamidation reactions proceed efficiently at room temperature over several hours (e.g., 12-24 h).[1] For less reactive substrates, moderate heating may be required to drive the reaction to completion.[5] Progress is typically monitored by Thin-Layer Chromatography (TLC).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the successful sulfonamidation of tert-butyl pyrazole derivatives.

Protocol 1: N-Sulfonylation of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

This protocol is adapted from the efficient synthesis of a di-tosylated pyrazole derivative and is a prime example of sulfonamidation on a highly substituted amino-pyrazole.[1]

Materials:

-

3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN, anhydrous)

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol, 1 equiv).

-

Dissolve the amine in anhydrous acetonitrile (4.0 mL).

-

Add triethylamine (2.4 mmol, 2.4 equiv) to the solution and stir for 5 minutes.

-

In a single portion, add 4-methylbenzenesulfonyl chloride (2.0 mmol, 2.0 equiv). Note: A 1:2 stoichiometric ratio of amine to sulfonyl chloride was found to be optimal to drive the formation of the di-tosylated product.[1]

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Add distilled water (10 mL) to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Protocol 2: General Procedure for Sulfonamidation of Pyrazole Derivatives

This protocol provides a general framework that can be adapted for various pyrazole amines and sulfonyl chlorides.

Materials:

-

Pyrazole amine derivative (e.g., 3-tert-butyl-1H-pyrazol-5-amine)

-

Arylsulfonyl chloride (1.1 equiv)

-

Triethylamine (Et₃N, 2.0 equiv) or Pyridine (2.0 equiv)

-

4-Dimethylaminopyridine (DMAP, 0.1 equiv, optional catalyst)[7]

-

Anhydrous solvent (DCM or CH₃CN, ~0.2 M concentration)

Procedure:

-

Dissolve the pyrazole amine (1.0 mmol) and DMAP (if used) in the chosen anhydrous solvent (5 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add the base (2.0 mmol) and stir the solution for 10 minutes at room temperature.

-

Add the arylsulfonyl chloride (1.1 mmol) portion-wise or as a solution in the same solvent.

-

Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Once the reaction is complete, quench by adding water (10 mL).

-

Extract the product with DCM or EtOAc (3 x 15 mL).

-

Combine the organic extracts, wash with 1M HCl (optional, to remove excess amine base), then water, and finally brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue via silica gel chromatography or recrystallization as appropriate.

Data Summary and Workflow

The following table summarizes various reported conditions for the sulfonylation of pyrazole derivatives, highlighting the versatility of the reaction.

| Pyrazole Substrate | Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Et₃N | CH₃CN | RT | 12 | Good | [1] |

| 2-Aminophenol Derivative | 4-(tert-butyl)Benzenesulfonyl chloride | Et₃N | CH₃CN | RT | - | 82 | [7] |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid / SOCl₂ | - | CHCl₃ | 60 | 12 | 90 | [5] |

| Aniline | Benzene sulfonyl chloride | Pyridine | - | 0-25 | - | 100 | [6] |

| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various arylsulfonyl chlorides | NaH | DMF/THF | - | - | 72-96 | [6] |

digraph "Experimental_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [color="#5F6368"];start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Flask, Stir Bar, N₂ atm)"]; reagents [label="Add Pyrazole,\nSolvent, and Base"]; sulfonyl_chloride [label="Add Sulfonyl Chloride"]; reaction [label="Stir at RT\n(Monitor by TLC)"]; workup [label="Aqueous Workup\n(Quench & Wash)"]; extract [label="Extraction\n(e.g., EtOAc)"]; dry [label="Dry & Concentrate\n(Na₂SO₄, Rotovap)"]; purify [label="Purification\n(Column Chromatography)"]; characterize [label="Characterization\n(NMR, MS, IR)"]; end [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup -> reagents -> sulfonyl_chloride -> reaction -> workup -> extract -> dry -> purify -> characterize -> end; }

Caption: Standard experimental workflow for sulfonamidation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Insufficiently nucleophilic pyrazole; Steric hindrance. | Add a catalytic amount of DMAP.[7] Consider using a stronger base (e.g., NaH) for N-H sulfonylation. Increase reaction temperature moderately (40-60 °C). |

| Di-sulfonylation | Highly reactive amine; Excess sulfonylating agent. | Carefully control the stoichiometry of the sulfonyl chloride (use 1.0-1.1 equivalents). Add the sulfonyl chloride slowly at a lower temperature (0 °C). |

| Side Product Formation | Reaction of solvent or base with sulfonyl chloride. | Ensure the use of anhydrous, aprotic solvents and a non-nucleophilic tertiary amine base like Et₃N. |

| Difficult Purification | Co-elution of product and starting material; Presence of base salt. | Perform an acidic wash (e.g., 1M HCl) during workup to remove the amine base. Optimize chromatography solvent system. |

Conclusion

The sulfonamidation of tert-butyl pyrazoles is a robust and highly valuable transformation for accessing medicinally relevant chemical space. Success hinges on the rational selection of a non-nucleophilic base, an appropriate aprotic solvent, and careful control of stoichiometry. The protocols and data presented in this guide, based on established literature, provide a solid foundation for researchers to develop, optimize, and execute these reactions with confidence, paving the way for the discovery of novel therapeutic agents.

References

-

ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Retrieved from [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

ChemRxiv. (2024). Accessing Sulfonamides via Formal SO2 Insertion into C–N Bonds. Retrieved from [Link]

-

ACS Publications. (2024). Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines. Organic Letters. Retrieved from [Link]

-

OATD. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Retrieved from [Link]

-

ChemRxiv. (2024). Accessing Sulfonamides via Formal SO2 Insertion into C–N Bonds. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF. Retrieved from [Link]

-

Becerra, D., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Retrieved from [Link]

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

-

PMC. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]

-

MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonated pyrazoles 145 via transition metal-free method, using molecular iodine as a catalyst. Retrieved from [Link]

-

VNUHCM Journal of Science and Technology Development. (2024). Copper promoted, direct sulfenylation of n-aryl pyrazoles. Retrieved from [Link]

-

PMC. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Retrieved from [Link]

-

Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Retrieved from [Link]

-

Academia.edu. (n.d.). 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

Zala, M., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]

-

OATD. (n.d.). Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfonates. Retrieved from [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. Retrieved from [Link]

-

SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbijournal.com [cbijournal.com]

- 7. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

Application Notes and Protocols for the Crystallization of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide. The protocols are designed to be a starting point for developing a robust and reproducible crystallization process, with a focus on obtaining crystalline material with desired purity, yield, and solid-state properties.

Introduction to the Crystallization of Pyrazole Sulfonamides

The crystallization of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. It influences key physicochemical properties such as purity, stability, solubility, and bioavailability. The target molecule, 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, possesses structural features, namely the pyrazole ring and the sulfonamide group, that present both opportunities and challenges in developing a successful crystallization process.

Sulfonamides are well-known for their tendency to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[1][2] These polymorphs can have distinct physical properties, making the control of polymorphism a crucial aspect of the crystallization process.[3] The hydrogen bonding capabilities of the sulfonamide group play a significant role in the formation of different crystal packing arrangements.[1]

Pyrazole derivatives, on the other hand, can sometimes present solubility challenges, which can complicate the selection of an appropriate crystallization solvent.[4] The bulky tert-butyl group on the pyrazole ring of the target molecule may also influence its solubility and crystal packing.

This guide provides a systematic approach to developing a crystallization method for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, starting from solvent screening to detailed protocols for various crystallization techniques.

Physicochemical Properties and Initial Considerations

-

Polarity and Solubility : The molecule has both non-polar (tert-butyl group, pyrazole ring) and polar (sulfonamide group) moieties. This amphiphilic nature suggests it will have moderate solubility in a range of organic solvents. It is likely to be more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol, isopropanol) than in non-polar solvents (e.g., hexanes, heptane) or water. The pyrazole moiety itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4]

-

Melting Point : Given that sulfonamides are typically crystalline solids, a relatively sharp melting point is expected.[5] For reference, a related pyrazole-based benzenesulfonamide has a melting point of 116-117 °C.[6] A similar range can be anticipated for the target molecule.

-

Polymorphism : As a sulfonamide-containing compound, there is a high probability of polymorphism.[1][7] Different solvents and crystallization conditions (e.g., cooling rate, temperature) could lead to the formation of different crystalline forms.[3]

Systematic Approach to Crystallization Method Development

A logical workflow is essential for efficiently developing a crystallization process. The following diagram outlines a recommended approach, starting from solvent screening to the selection and optimization of the final crystallization method.

Caption: A workflow for systematic crystallization method development.

Experimental Protocols

The following protocols are designed as a starting point. The specific volumes and temperatures may need to be adjusted based on the actual solubility of the compound.

Protocol 1: Solvent Solubility Screening

Objective: To identify suitable solvents for crystallization. A good single solvent for cooling crystallization should show high solubility at elevated temperatures and low solubility at room temperature or below. For a solvent/anti-solvent system, a "good" solvent will fully dissolve the compound, while a miscible "anti-solvent" will cause the compound to precipitate.

Materials:

-

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide (crude or amorphous)

-

A selection of solvents with varying polarities (see table below)

-

Small vials (e.g., 2 mL) with caps

-

Magnetic stirrer and stir bars

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place a small, known amount of the compound (e.g., 10 mg) into each vial.

-

Add a small volume of a solvent (e.g., 0.1 mL) to each vial at room temperature.

-

Vortex or stir the mixture for 1-2 minutes. Observe if the solid dissolves.

-

If the solid does not dissolve, gradually add more solvent in small increments (e.g., 0.1 mL) until the solid dissolves or a large volume of solvent has been added. Record the total volume of solvent used.

-

If the solid dissolves readily at room temperature, the solvent may be suitable as a "good" solvent for an anti-solvent system, but not for cooling crystallization.

-

If the solid is not soluble at room temperature, gently heat the vial in a heating block or water bath (e.g., to 50-60 °C). Be cautious with low-boiling point solvents.

-

Observe if the solid dissolves at the higher temperature. If it does, this solvent is a potential candidate for cooling crystallization.

-

After dissolution at a higher temperature, allow the vial to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

-

Compile the results in a table to guide the selection of the crystallization method.

Table 1: Suggested Solvents for Screening

| Solvent Class | Examples | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Likely to show good solubility, especially when heated. Good candidates for cooling crystallization. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely to be a good solvent. May require an anti-solvent due to high solubility at room temperature. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good potential as a single solvent or as the "good" solvent in a binary system. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate to good solubility expected. |

| Aromatic | Toluene, Xylene | Lower solubility expected, but could be useful in a solvent mixture. |

| Halogenated | Dichloromethane (DCM) | Likely a good solvent, but often used in combination with an anti-solvent. |

| Aprotic Polar | Acetonitrile (ACN) | Good solubility is likely. |

| Non-polar | Heptane, Hexane | Expected to be a poor solvent. Excellent candidates for use as an anti-solvent. |

| Aqueous | Water | Very low solubility expected. Can be used as an anti-solvent with water-miscible organic solvents like acetone or alcohols. |

Protocol 2: Cooling Crystallization from a Single Solvent

Objective: To crystallize the compound by reducing the temperature of a saturated solution.

Procedure:

-

In a flask, dissolve the crude 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide in the minimum amount of a suitable hot solvent (e.g., isopropanol) identified from the screening.

-

If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals.

-

Once the flask has reached room temperature, you can place it in an ice-water bath or a refrigerator for a period (e.g., 1-2 hours) to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

-

Dry the crystals under vacuum to a constant weight.

Protocol 3: Solvent/Anti-Solvent Crystallization

Objective: To induce crystallization by adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent.

Procedure:

-

Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

-

Slowly add a miscible "anti-solvent" (e.g., heptane or water) dropwise to the stirred solution.

-

Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated.

-

If crystallization does not start immediately, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired polymorph.

-

Once crystallization has initiated, set the flask aside undisturbed to allow the crystals to grow.

-

Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 4: Vapor Diffusion for Single Crystal Growth

Objective: To grow high-quality single crystals suitable for X-ray crystallography by slowly introducing an anti-solvent via vapor phase.

Procedure:

-

Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane).

-

Place this solution in a small, open vial (e.g., 2 mL).

-

Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

-

Add a larger volume of the "anti-solvent" (e.g., hexane) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the small vial.

-

Seal the larger container and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Over time (days to weeks), the anti-solvent vapor will slowly diffuse into the solution in the small vial, gradually reducing the solubility of the compound and promoting the slow growth of single crystals.

-

Once suitable crystals have formed, carefully remove them from the solution.

Troubleshooting and Control of Polymorphism

Common Issues and Solutions:

-

Oiling Out: The compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.

-

Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a less polar solvent or a different solvent system can also help.[8]

-

-

Amorphous Solid Formation: The product precipitates as a non-crystalline powder.

-

Solution: This can be due to very rapid precipitation. Try reducing the rate of cooling or the rate of anti-solvent addition. Ensure the solution is not overly supersaturated before inducing crystallization.

-

-

Low Yield:

-

Solution: Ensure the solution was cooled sufficiently to minimize the amount of compound remaining in the mother liquor. Use the minimum amount of hot solvent for dissolution.[3]

-

Controlling Polymorphism:

Polymorphism is a significant consideration for sulfonamides.[1][7] The crystalline form obtained can be influenced by several factors:

-

Solvent Choice: Solvents with different polarities and hydrogen bonding capabilities can favor the formation of different polymorphs.[3] A thorough solvent screen is the first step in identifying potential polymorphs.

-

Cooling Rate: Rapid cooling often yields metastable polymorphs, while slow cooling tends to produce the more thermodynamically stable form.

-

Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution can direct the crystallization towards that specific form.[3] This is a powerful technique for ensuring batch-to-batch consistency.

Characterization of Crystalline Material

It is essential to characterize the obtained crystalline material to determine its purity, form, and thermal properties. Recommended analytical techniques include:

-

Powder X-ray Diffraction (PXRD): To identify the crystalline form and assess polymorphism.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.

-

Microscopy: To observe crystal habit (shape) and size distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm chemical identity and purity.

Conclusion

The crystallization of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide is a multifactorial process that requires a systematic and well-documented approach. By starting with a comprehensive solvent screen and exploring various crystallization techniques, researchers can develop a robust method to obtain a crystalline product with the desired attributes. Careful control over process parameters and thorough solid-state characterization are paramount to ensuring the quality and consistency of the final material, particularly given the known propensity of sulfonamides to exhibit polymorphism.

References

- Crystal Growth & Design. (2010). Polymorphism in Secondary Benzene Sulfonamides.

- PMC. (2022).

- Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.

- European Journal of Chemistry. (2024).

- Benchchem.

- ResearchGate. (2025). Polymorphism in Sulfonamides.

- KoreaScience. Study on the Polymorphism of Sulfa Drugs.

- MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Wikipedia. Sulfonamide.

- Benchchem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonamide - Wikipedia [en.wikipedia.org]

- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for Pyrazole Sulfonamide Reagents: A Guide to Handling, Storage, and Stability

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of pyrazole sulfonamide reagents. Pyrazole sulfonamides are a vital class of compounds in medicinal chemistry and drug discovery, recognized for their diverse biological activities.[1][2][3][4] However, their chemical integrity and the validity of experimental results are critically dependent on appropriate storage and handling procedures. This guide moves beyond a simple checklist, offering in-depth explanations for protocols, insights into degradation pathways, and methodologies for ensuring the long-term viability of these valuable reagents.

Introduction: The Chemical Nature of Pyrazole Sulfonamides

The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, while the sulfonamide is a functional group characterized by a sulfonyl group connected to a nitrogen atom (-SO₂NR₂).[1][5][6] The combination of these two moieties results in molecules with significant therapeutic potential.[4][7] However, the specific arrangement of atoms and functional groups also dictates their susceptibility to various environmental factors. Understanding these inherent chemical properties is fundamental to establishing effective handling and storage protocols. For instance, the pyrazole ring can be prone to oxidation, and the sulfonamide group can participate in hydrolysis reactions, especially when adjacent to certain activating groups.[1][8]

Core Principles of Handling and Storage

The primary objectives of proper reagent management are to ensure laboratory safety, maintain the chemical purity and stability of the compound, and guarantee the reproducibility of experimental results. The following sections detail the critical environmental factors that must be controlled.

Temperature: The First Line of Defense Against Degradation

Most pyrazole sulfonamide reagents benefit from storage at reduced temperatures to minimize the rate of potential decomposition reactions.

-

General Storage: For many solid pyrazole sulfonamide derivatives, refrigeration at 2-8 °C is recommended for short- to medium-term storage.[8][9]

-

Long-Term and Sensitive Compounds: For long-term storage or for particularly labile compounds, freezing at -20 °C or -80 °C is advisable.[10][11]

-

Causality: Lower temperatures decrease the kinetic energy of molecules, significantly slowing down degradation pathways such as oxidation, hydrolysis, and potential rearrangement reactions.[8]

Protocol Validation: Always consult the manufacturer's Safety Data Sheet (SDS) or product information sheet for specific temperature recommendations.[12] Before first use, it is good practice to obtain a baseline analytical profile (e.g., HPLC, NMR) to which future samples can be compared to check for degradation.[13]

Atmosphere: Mitigating Oxidative and Moisture-Induced Degradation

Exposure to atmospheric oxygen and moisture is a primary cause of degradation for many pyrazole-containing compounds.

-

Inert Atmosphere: To prevent oxidation, which can often be identified by a change in color (e.g., turning brown), it is highly recommended to store these reagents under an inert atmosphere like argon or nitrogen.[8] This can be achieved by using a glovebox for aliquoting and sealing containers with gas-tight septa under a positive pressure of inert gas.

-

Moisture Control: Many organic compounds, including some sulfonamides, can be hygroscopic.[10][14] Moisture can facilitate hydrolysis of susceptible functional groups (e.g., esters on the pyrazole ring) and promote the interconversion of tautomers in N-unsubstituted pyrazoles.[8][15]

Storage Protocol for Sensitive Reagents:

-

Upon receipt, transfer the reagent to a pre-dried amber glass vial inside a glovebox or a nitrogen-purged glove bag.

-

If a glovebox is unavailable, quickly transfer the solid to the vial and flush the headspace with a gentle stream of dry argon or nitrogen for 1-2 minutes.

-

Securely cap the vial and seal the cap with parafilm.

-

Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) for storage in the appropriate refrigerator or freezer.[16]

Light: Preventing Photodegradation

Many aromatic and heterocyclic compounds are sensitive to light, which can provide the energy needed to initiate photochemical degradation reactions.

-

Primary Containment: Always store pyrazole sulfonamide reagents in amber glass vials or bottles to block UV and visible light.[8][14]

-

Secondary Containment: If the original container is clear, it should be wrapped in aluminum foil or placed inside a light-blocking secondary container.[8][11]

Trustworthiness Check: A change in the physical appearance (color, texture) of a light-sensitive compound upon storage is a clear indicator that photodegradation may have occurred. Any such change warrants re-analysis of the material's purity before use.[8]

Laboratory Handling Protocols

Safe and effective handling is paramount to both personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

Adherence to PPE guidelines is non-negotiable when handling any chemical reagent.

-

Eye Protection: Chemical safety goggles are mandatory.[5][17]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your skin.[12][18]

-

Body Protection: A lab coat must be worn to protect against splashes.[17]

-

Respiratory Protection: For handling fine powders that may become airborne, use a respirator or conduct all manipulations within a certified chemical fume hood to prevent inhalation.[12][19]

Workflow for Weighing and Dispensing

The process of preparing solutions from solid reagents is a critical control point for preventing contamination and degradation.

Chemical Compatibility

Understanding chemical incompatibilities is crucial for preventing hazardous reactions.

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers, as they can react with the pyrazole or other functional groups.[19]

-

Strong Acids and Bases: Pyrazole sulfonamides may be unstable in strongly acidic or basic conditions, which can catalyze hydrolysis.[15][20]

-

Reactive Metals: Avoid contact with strong reducing agents or reactive metals unless specified for a particular reaction.

Stability Assessment and Validation

For long-term research projects or when using older reagents, it is essential to verify the stability and purity of the pyrazole sulfonamide stock.

Visual and Physical Inspection

The first step is always a simple inspection.

-

Color Change: As noted, browning can indicate oxidation.[8]

-

Clumping/Caking: This suggests moisture absorption.[8]

-

Solubility Issues: Difficulty dissolving a previously soluble reagent may indicate degradation or polymerization.

Analytical Purity Verification

If physical changes are observed or if the experiment is highly sensitive, analytical verification is required.

Table 1: Recommended Analytical Techniques for Purity Assessment

| Technique | Purpose | Typical Observations Indicating Degradation |

| HPLC | Quantitative purity assessment and detection of impurities. | Appearance of new peaks, reduction in the main peak's area percent.[8] |

| LC-MS | Purity assessment and identification of degradants by mass. | Presence of masses corresponding to hydrolyzed, oxidized, or other modified products. |

| NMR | Structural confirmation and detection of impurities. | Appearance of new signals, changes in integration values, peak broadening.[13] |

| TLC | Quick qualitative check for gross impurities. | Appearance of new spots, streaking.[8] |

Protocol 2: Forced Degradation Study

To understand the potential stability issues of a novel pyrazole sulfonamide, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to identify likely degradation pathways.

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

-

Prepare Solutions: Prepare solutions of the pyrazole sulfonamide (e.g., in acetonitrile/water).

-

Stress Conditions: Expose separate aliquots of the solution to the following conditions[8]:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Photodegradation: Expose to UV light (per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples by a suitable method (e.g., HPLC or LC-MS) at various time points (e.g., 2, 8, 24 hours) and compare them to an unstressed control sample.

-

Interpretation: The appearance of new peaks will indicate the compound's susceptibility to specific degradation pathways. This information is invaluable for refining storage conditions and for developing analytical methods that can resolve the parent compound from all potential degradants.

Waste Disposal and Spill Management

Proper disposal of chemical waste is a critical component of laboratory safety.

-

Waste Disposal: All waste containing pyrazole sulfonamide reagents, including contaminated consumables, should be disposed of according to institutional and local environmental regulations.[5] Do not discharge into drains.[12]

-

Spill Management: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill. For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, closed container for disposal.[12][18]

Conclusion

The integrity of research involving pyrazole sulfonamide reagents is directly linked to meticulous handling and storage practices. By understanding the inherent chemical vulnerabilities of these compounds—namely their susceptibility to heat, light, moisture, and oxygen—researchers can implement protocols that safeguard their purity and ensure the validity of experimental outcomes. The guidelines and protocols presented here provide a framework for establishing a self-validating system of reagent management, forming a cornerstone of scientific rigor in the laboratory.

References

-

University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]

-

Capot Chemical. MSDS of N,N-Dimethyl-1H-pyrazole-1-sulfonamide. Available from: [Link]

-

Mueller, S. B., et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available from: [Link]

-

ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]

-

De Rycker, M., et al. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PMC. Available from: [Link]

-

Chemequations. How to store laboratory chemical reagents?. Available from: [Link]

-

ACS Publications. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Available from: [Link]

-

ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

-

ResearchGate. Interactions between pyrazole‐incorporated sulfanilamides and hCAs.... Available from: [Link]

-

ACS Publications. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]

-

PMC. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

-

PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

-

National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]

-

Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]

-

Northwestern University. Laboratory Safety and Chemical Hygiene Plan. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Available from: [Link]

-

3B Scientific. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Available from: [Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

-

Food and Drug Administration. GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Available from: [Link]

-

SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available from: [Link]

-

Avery. 2024 GHS Label Requirements for Safety and Compliance. Available from: [Link]

-

Occupational Safety and Health Administration. Hazard Communication Standard: Labels and Pictograms. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 12. capotchem.com [capotchem.com]

- 13. How To [chem.rochester.edu]

- 14. longchangchemical.com [longchangchemical.com]

- 15. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. moravek.com [moravek.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. dcfinechemicals.com [dcfinechemicals.com]

Troubleshooting & Optimization

Resolving regioselectivity issues in methyl-pyrazole sulfonamide synthesis

Technical Support Center: Synthesis of Methyl-Pyrazole Sulfonamides

Welcome to the technical support center for the synthesis of methyl-pyrazole sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to regioselectivity.

Introduction to Regioselectivity in Pyrazole Synthesis

The pyrazole ring is a critical scaffold in numerous pharmacologically and agrochemically important compounds. However, the synthesis of unsymmetrically substituted N-alkyl pyrazoles is often complicated by a lack of regioselectivity.[1][2] The two adjacent nitrogen atoms in the pyrazole ring have similar reactivity, which can lead to the formation of a mixture of N1 and N2-alkylated regioisomers during functionalization.[3][4] These isomers can be challenging to separate, making control over the reaction's regioselectivity a primary concern for synthetic chemists.[5][6]

Similarly, the subsequent sulfonation of the pyrazole ring presents its own regiochemical challenges. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position.[7] However, the conditions of the sulfonation reaction and the substitution pattern of the pyrazole can influence the final position of the sulfonyl group.

This guide will walk you through the common issues encountered during both the N-methylation and sulfonation steps and provide practical, field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My N-methylation reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?

This is the most frequent challenge in pyrazole alkylation. The ratio of N1 to N2 isomers is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.[8][9]

Causality and Explanation:

The two nitrogen atoms of a pyrazole can exist in tautomeric forms, and the pyrazolate anion formed under basic conditions has delocalized charge, allowing for alkylation at either nitrogen.[9] The outcome of the reaction is determined by the relative activation energies for the formation of the two possible products.[10]

-

Steric Hindrance: Bulky substituents on the pyrazole ring will generally direct alkylation to the less sterically hindered nitrogen atom.[8][11]

-

Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen atoms, potentially affecting the isomer ratio.[8][9]

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the product distribution.[2][8]

Solutions and Protocols:

Here are several strategies to enhance regioselectivity, ordered from simple adjustments to more advanced methods:

1. Optimization of Reaction Conditions:

-

Solvent Choice: The polarity of the solvent is a critical parameter.

-

Base Selection: The nature of the base can have a profound impact.

2. Modifying the Methylating Agent:

-

Sterically Demanding Reagents: Traditional methylating agents like methyl iodide or dimethyl sulfate often yield poor selectivity.[3] Employing a bulkier "masked" methylating reagent can significantly improve N1-selectivity. A notable example is (chloromethyl)triisopropoxysilane, which has been reported to give N1/N2 ratios of up to >99:1.[4][13]

3. Biocatalysis:

-

Enzymatic Methylation: For ultimate selectivity, consider using engineered enzymes. Methyltransferases can offer exceptional regioselectivity (>99%) for pyrazole methylation.[3][14]

4. Protecting Group Strategies:

-

A more classical but effective approach involves the use of a directing or protecting group. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to control the site of subsequent arylations and alkylations.[15]

Illustrative Workflow for Troubleshooting Regioselectivity:

Caption: Decision tree for improving regioselectivity in pyrazole N-methylation.

Issue 2: I've synthesized a mixture of N1 and N2-methylated pyrazoles. How can I separate them?

Even with optimized conditions, you may still obtain a mixture of regioisomers that require separation.

Solutions:

-

Silica Gel Column Chromatography: This is the most common method for separating pyrazole regioisomers.[5][6]

-

Troubleshooting Poor Separation: If your isomers are co-eluting, the key is to optimize the mobile phase. A shallow gradient of ethyl acetate in hexanes is a good starting point.[6] If separation is still difficult, consider switching to a different solvent system, such as dichloromethane/methanol.

-

Dry Loading: For challenging separations, dry loading the crude material onto silica gel before loading it onto the column can improve resolution.[6]

-

-

Preparative HPLC: For very similar isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Both normal-phase and reverse-phase (C18) columns can be effective.[6]

-

Fractional Crystallization: If the isomers are crystalline and have different solubilities, fractional crystallization can sometimes be an effective, albeit more trial-and-error, method.[16]

Issue 3: I am having trouble with the regioselectivity of the sulfonation step.

The direct sulfonation of an N-methyl pyrazole can lead to a mixture of products, although C4-sulfonation is generally favored.[7]